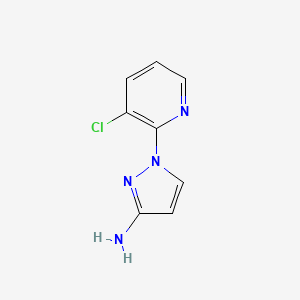

1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

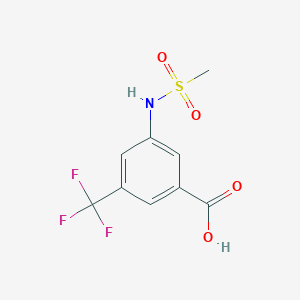

“1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that is often used in the synthesis of various insecticides . It is an intermediate in the production of 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide and 3-Bromo-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-[N-methylcarbamoyl]phenyl]-1H-pyrazole-5-carboxamide .

Synthesis Analysis

The synthesis of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” involves several steps. One method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate to prepare 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, which then reacts with phosphorus tribromide to prepare 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .Molecular Structure Analysis

The molecular structure of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” consists of a pyrazole ring attached to a chloropyridine ring . The exact structure can be determined using techniques such as NMR and MS .Chemical Reactions Analysis

“1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” can undergo various chemical reactions. For instance, it can react with SOCl2 to form a white solid . It can also participate in the synthesis of novel fluorinated pyrazole carboxamides derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthesis of Insecticides

This compound is a key intermediate in the synthesis of the insecticide chlorantraniliprole . Chlorantraniliprole is a novel amide insecticide developed by DuPont in 2000, which is a novel ryanodine receptor inhibitor with high efficiency, low toxicity, and unique action mechanism .

Industrial Production

The preparation method of this compound shortens the reaction steps, avoids the use of an oxidation reagent, has simple operation, lower cost, less three wastes and high content of target products, and is suitable for industrial production .

Synthesis of Chlorantraniliprole

The compound is used in the synthesis of chlorantraniliprole via a novel, efficient, and one-pot method . This process obtains good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .

4. Synthesis of Novel Variants of Anthranilic Acid Starting from this compound, the process steps use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate), to get Chlorantraniliprole .

Synthesis of Key Starting Material

The compound is also related to the synthesis of key starting material for the synthesizing chlorantraniliprole in-situ .

Larvicidal Activities

The compound can be used in the synthesis of other compounds with larvicidal activities .

Wirkmechanismus

Target of Action

The primary target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is the ryanodine receptor . This receptor plays a crucial role in the regulation of calcium ion concentration within cells . The activation of this receptor leads to the release of endogenous calcium ions, which are essential for various cellular processes .

Mode of Action

1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine acts as a ryanodine receptor inhibitor . It induces the activation of the insect ryanodine receptor, causing the release of endogenous calcium ions . This influx of calcium ions leads to a series of biochemical reactions that eventually result in the death of insects .

Biochemical Pathways

The activation of the ryanodine receptor by 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm . This increase in cytoplasmic calcium concentration affects various biochemical pathways, including muscle contraction, neurotransmitter release, and cell death .

Result of Action

The result of the action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine is the death of insects . By inducing the release of calcium ions, it disrupts normal cellular processes, leading to the death of the insect . It has been found to have a special effect on lepidoptera pests .

Safety and Hazards

The safety data sheet for a similar compound, “1-(3-Chloropyridin-2-yl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Zukünftige Richtungen

The future directions for “1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine” could involve further exploration of its potential uses in the synthesis of novel insecticides and other biologically active compounds . Its synthesis methods could also be optimized to improve yield, reduce cost, and minimize environmental impact .

Eigenschaften

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLQLBLYRXHAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

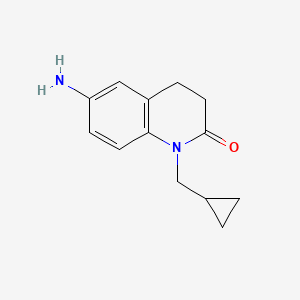

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1526435.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)